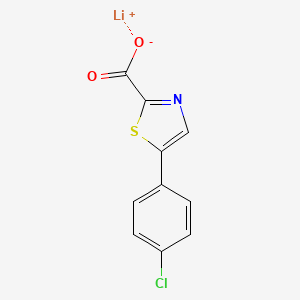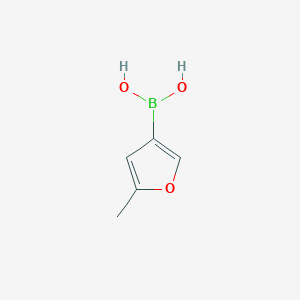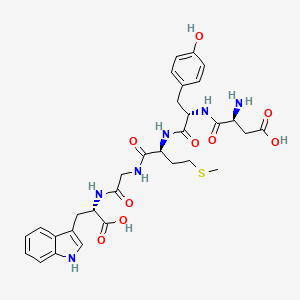
Cholecystokinin Octapeptide (1-5) (desulfated)
説明
Cholecystokinin Octapeptide (1-5) (desulfated) is a peptide with the sequence Asp-Tyr-Met-Gly-Trp . It is also known as CCK-8 (1-5) (desulfated) and has a molecular weight of 670.7 . It is a synthetic desulfated octapeptide of cholecystokinin (CCK) .
Synthesis Analysis
The synthesis of Cholecystokinin Octapeptide (1-5) (desulfated) involves peptide screening, a research tool that pools active peptides primarily by immunoassay .Molecular Structure Analysis
The molecular formula of Cholecystokinin Octapeptide (1-5) (desulfated) is C31H38N6O9S . The sequence of the peptide is Asp-Tyr-Met-Gly-Trp .Chemical Reactions Analysis
Cholecystokinin Octapeptide (1-5) (desulfated) is a synthetic desulfated octapeptide of cholecystokinin (CCK) . The exact chemical reactions involved in its synthesis are not specified in the available resources.Physical And Chemical Properties Analysis
The molecular weight of Cholecystokinin Octapeptide (1-5) (desulfated) is 670.7 and its molecular formula is C31H38N6O9S . It is stored at 2-8℃ .科学的研究の応用
Cholecystokinin Octapeptide (1-5) (desulfated)
Pain Management: Cholecystokinin Octapeptide (1-5) (desulfated) has been found to play a significant role in managing neuropathic pain, particularly in diabetic mice . The compound mediates neuropathic pain due to mechanical allodynia, a condition characterized by pain from stimuli which are not normally painful .
Gastrointestinal Regulation: This compound is a peptide hormone that is a member of the glucagon family. It has stimulatory effects on the gastrointestinal tract, pancreas, and liver, and inhibits gastric acid secretion .
L-Tryptophan, L-alpha-aspartyl-L-tyrosyl-L-methionylglycyl-
Biosynthesis in Microorganisms: L-Tryptophan is widely used in the chemical, pharmaceutical, food, and feed industries. Microbial fermentation is the most commonly used method to produce L-Tryptophan, which calls for an effective cell factory. The mechanism of L-Tryptophan biosynthesis in Escherichia coli, the widely used producer of L-Tryptophan, is well understood .
Food and Feed Additive: L-Tryptophan has attracted much attention in recent years due to its application in food additives and feed . It is an essential aromatic amino acid required for protein synthesis in humans and animals .
Phytoremediation: L-Tryptophan has been used to trigger the phytoremediation potential of sunflower in lead-contaminated soil . An interactive approach of plant growth promoting rhizobacteria (PGPR) and L-tryptophan can be used to mitigate the lethal effects of lead .
Plant Growth and Development: It has been found that plants respond to exogenously applied L-Tryptophan due to insufficient endogenous auxin biosynthesis. The exogenous application of L-Tryptophan is highly significant for normal plant growth and development .
作用機序
Cholecystokinin (CCK) plays an imperative role in facilitating digestion within the small intestine. The activation of the CCK1 receptor by CCK has demonstrated to be responsible for a wide variety of important physiologic functions, including the stimulation of gallbladder, contraction and exocrine pancreatic enzyme secretion, delay of gastric emptying, relaxation of the sphincter of Oddi, inhibition of gastric acid secretion, and induction of satiety .
Safety and Hazards
The safety data sheet for Cholecystokinin Octapeptide (1-5) (desulfated) suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDOKCNVHRLQKQ-LFBFJMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholecystokinin Octapeptide (1-5) (desulfated) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



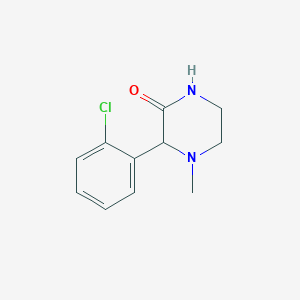

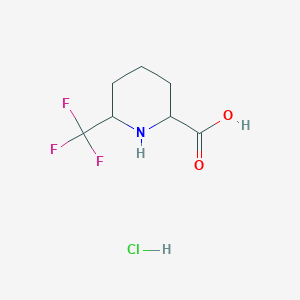
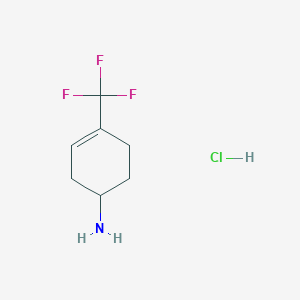

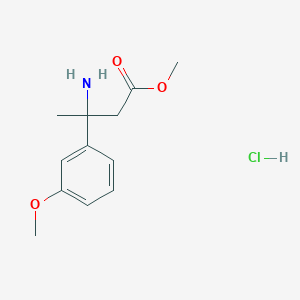
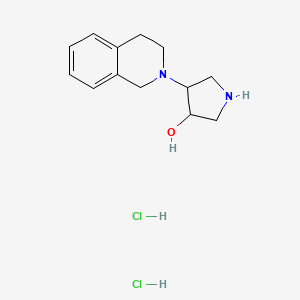

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
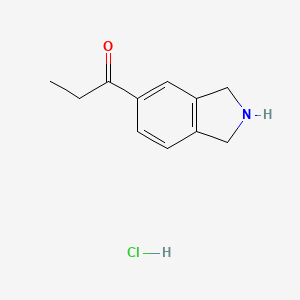
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
